Superior Response Rate in Atypical Depression Versus Tricyclic Antidepressant Imipramine
In a double-blind, placebo-controlled trial of 119 patients meeting criteria for atypical depression, phenelzine sulfate demonstrated a significantly higher overall response rate compared to imipramine hydrochloride. Phenelzine achieved a 71% response rate, while imipramine achieved 50%, and placebo 28% [1]. This quantifies phenelzine's superior efficacy in this specific patient population, a key differentiator from tricyclic antidepressants.
| Evidence Dimension | Clinical Response Rate (≥50% reduction in HAM-D score) |
|---|---|
| Target Compound Data | 71% response rate (phenelzine sulfate) |
| Comparator Or Baseline | 50% response rate (imipramine hydrochloride); 28% response rate (placebo) |
| Quantified Difference | +21 percentage points over imipramine; +43 percentage points over placebo |
| Conditions | 6-week double-blind randomized controlled trial in outpatients with atypical depression (DSM-III criteria); N=119. |
Why This Matters
Procuring phenelzine for preclinical or clinical research focused on atypical depression or treatment-resistant mood disorders is justified by its proven superior efficacy over standard-of-care comparators, ensuring higher probability of observing a treatment effect.
- [1] Liebowitz MR, et al. Antidepressant specificity in atypical depression. Arch Gen Psychiatry. 1988;45(2):129-137. View Source
